3-Fluoro-5-methoxypyridin-2-ol
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Overview
Description
3-Fluoro-5-methoxypyridin-2-ol is a fluorinated pyridine derivative with the molecular formula C6H6FNO2 and a molecular weight of 143.12 g/mol . This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both fluorine and methoxy groups on the pyridine ring. These substituents can alter the compound’s reactivity, making it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methoxypyridin-2-ol typically involves the introduction of fluorine and methoxy groups onto a pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine precursor undergoes fluorination and methoxylation under controlled conditions. For example, starting with a 2-hydroxypyridine derivative, fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor, followed by methoxylation using methanol in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired compound specifications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methoxypyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyridines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce dihydropyridines. Substitution reactions result in various substituted pyridine derivatives .
Scientific Research Applications
3-Fluoro-5-methoxypyridin-2-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methoxypyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: Lacks the methoxy group, making it less versatile in certain reactions.
5-Methoxypyridin-2-ol: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2-Fluoro-5-methoxypyridine: Similar but with different substitution patterns, leading to distinct chemical and biological properties.
Uniqueness
3-Fluoro-5-methoxypyridin-2-ol is unique due to the combined presence of both fluorine and methoxy groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-fluoro-5-methoxy-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c1-10-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLBNLHNLFADJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)C(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227511-78-5 |
Source
|
Record name | 3-fluoro-5-methoxypyridin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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